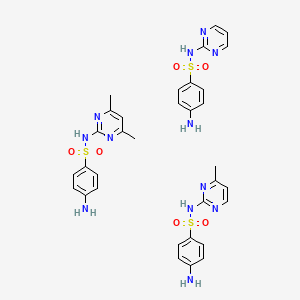
4-(2-Aminoethyl)benzene-1,3-diol
Vue d'ensemble
Description
4-(2-Aminoethyl)benzene-1,3-diol, also known as dopamine, is a naturally occurring catecholamine neurotransmitter. It plays a crucial role in the brain’s reward and pleasure systems, as well as in regulating movement and emotional responses. Dopamine is synthesized in the brain and other parts of the body and is involved in several important physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzene-1,3-diol can be achieved through several methods:
-
Biosynthesis: : In biological systems, dopamine is synthesized from the amino acid L-tyrosine. The process involves two key enzymatic steps:
Hydroxylation of L-tyrosine: L-tyrosine is hydroxylated by the enzyme tyrosine hydroxylase to form L-DOPA (L-3,4-dihydroxyphenylalanine).
Decarboxylation of L-DOPA: L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine.
-
Chemical Synthesis: : In the laboratory, dopamine can be synthesized through the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Diazotization and Hydrolysis: Aniline is diazotized and then hydrolyzed to form phenol.
Alkylation: Phenol is alkylated with ethylene oxide to form 4-(2-hydroxyethyl)phenol.
Amination: 4-(2-hydroxyethyl)phenol is then aminated to produce this compound.
Industrial Production Methods
Industrial production of dopamine typically involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for dopamine biosynthesis. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form melanin.
Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used.
Major Products
Oxidation: Dopamine quinone and melanin.
Reduction: 3,4-dihydroxyphenethylamine.
Substitution: Nitro-dopamine and halogenated dopamine derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethyl)benzene-1,3-diol has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and chemical compounds.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of Parkinson’s disease and other neurological disorders. It is also studied for its potential in treating depression and schizophrenia.
Industry: Used in the production of certain polymers and as a reagent in chemical reactions.
Mécanisme D'action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located on the surface of neurons. The binding of dopamine to these receptors activates intracellular signaling pathways that regulate various physiological processes, including movement, mood, and reward. The primary molecular targets of dopamine are the D1 and D2 receptor subtypes, which have distinct but complementary roles in mediating dopamine’s effects.
Comparaison Avec Des Composés Similaires
4-(2-Aminoethyl)benzene-1,3-diol is unique compared to other similar compounds due to its specific role as a neurotransmitter and its involvement in the brain’s reward system. Similar compounds include:
Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
While these compounds share some structural similarities and functions, dopamine’s unique role in reward and pleasure systems distinguishes it from the others.
Propriétés
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFGSZVXJZMYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942559 | |
| Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-62-5 | |
| Record name | 2,4-Dihydroxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)

![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)
![trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr](/img/structure/B1222614.png)
![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B1222616.png)







